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Introduction

Phenacyl bromide (2-bromo-1-phenylethanone) is a versatile organic compound widely
utilized in chemical synthesis and analysis.[1][2][3] Its reactivity as an a-bromoketone makes it
a valuable reagent for the alkylation of various nucleophiles, including amines, thiols, and
carboxylates.[4] This property has led to its application in the derivatization of molecules for
analytical purposes, such as enhancing their detection in chromatography, and as a building
block in the synthesis of more complex molecules, including pharmaceuticals.[3][4] This
technical guide provides a comprehensive overview of the chemical properties, structure, and
key experimental protocols related to phenacyl bromide.

Chemical and Physical Properties

Phenacyl bromide is a white to pale yellow crystalline solid at room temperature with a
pungent odor.[2] It is known to be a lachrymator, causing irritation to the eyes, and should be
handled with appropriate safety precautions.[1]

Table 1: Chemical and Physical Properties of Phenacyl Bromide
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Property Value Reference
IUPAC Name 2-bromo-1-phenylethanone [1][5]
2-Bromoacetophenone, o-
Synonyms Bromoacetophenone, [1][5]
Bromomethyl phenyl ketone
CAS Number 70-11-1 [1]I3]
Molecular Formula CsH7BrO [1112]131[5]
Molar Mass 199.04 g/mol [1][2]
White to pale yellow crystalline
Appearance , [21[3]
solid
Melting Point 48-51 °C [2][4]
_, , 256 °C (at 760 mmHg); 136 °C
Boiling Point [2][5]
(at 18 mmHg)
Practically insoluble in water.
[6] Freely soluble in alcohol,
N benzene, chloroform, and
Solubility

ether.[6] Expected to be
soluble in ethanol and

acetone.[2]

Molecular Structure

The structure of phenacyl bromide consists of an acetophenone core substituted with a

bromine atom at the a-carbon. This structure is key to its reactivity, with the carbonyl group

activating the adjacent carbon-bromine bond towards nucleophilic substitution.

Caption: Chemical Structure of Phenacyl Bromide.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR (in CDCIs): The proton NMR spectrum of phenacyl bromide typically shows a
multiplet in the aromatic region (& 7.2-8.0 ppm) corresponding to the five protons of the
phenyl group. A characteristic singlet for the two methylene protons (-CH2Br) appears further
downfield, typically around & 4.4 ppm.

e 13C NMR (in CDCIs): The carbon NMR spectrum displays a signal for the carbonyl carbon
around 6 191 ppm. The carbon of the bromomethyl group (-CH2Br) appears at approximately
0 31 ppm. The aromatic carbons resonate in the region of  128-134 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of phenacyl bromide is characterized by a strong absorption band for the
carbonyl group (C=0) stretch, typically observed around 1690-1700 cm~1. Aromatic C-H
stretching vibrations are seen above 3000 cm~%, while C-H bending vibrations for the
monosubstituted benzene ring appear in the fingerprint region. The C-Br stretching vibration is
expected at lower wavenumbers.

Mass Spectrometry (MS)

In the mass spectrum of phenacyl bromide, the molecular ion peak (M*) is observed at m/z
198 and 200 with approximately equal intensity, which is characteristic of a compound
containing one bromine atom (due to the natural isotopic abundance of 7°Br and 81Br). A
prominent fragment is the benzoyl cation (CeHsCO™) at m/z 105, formed by the loss of the
bromomethyl radical (*«CH2Br). Another significant fragment is the phenyl cation (CeHs*) at m/z
77, resulting from the loss of a carbonyl group from the benzoyl cation.

Experimental Protocols

Synthesis of Phenacyl Bromide via Bromination of
Acetophenone

This protocol is adapted from Organic Syntheses.
Materials:

e Acetophenone
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e Anhydrous ether

e Anhydrous aluminum chloride
e Bromine

e Water

e Petroleum ether

» Methanol (for recrystallization)
Procedure:

 In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux
condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 mL of anhydrous ether.

e Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

e Gradually add 67 g (21.5 mL, 0.42 mole) of bromine from the separatory funnel with stirring
at a rate of about 1 mL per minute.

» After the addition is complete, immediately remove the ether and dissolved hydrogen
bromide under reduced pressure with a slight current of air.

e The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 mL of
water and 10 mL of petroleum ether to remove color.

« Filter the crystals with suction and wash with fresh portions of the water-petroleum ether
mixture until a white product is obtained. The crude phenacyl bromide melts at 45-48 °C.

 For further purification, recrystallize the crude product from 25-30 mL of methanol to yield
white crystals with a melting point of 49-51 °C.

Purification by Recrystallization

Principle:
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Recrystallization is a technique used to purify solid compounds. The impure solid is dissolved
in a hot solvent in which the compound is soluble at high temperatures but less soluble at lower
temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the
impurities dissolved.

Procedure:

Dissolve the crude phenacyl bromide in a minimum amount of hot methanol.
e If there are any insoluble impurities, perform a hot filtration to remove them.

« Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath
to induce crystallization.

e Collect the purified crystals by vacuum filtration.
e Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

o Dry the crystals, for example, in a vacuum desiccator.

Derivatization of Carboxylic Acids for HPLC Analysis

Phenacyl bromide is used to derivatize carboxylic acids to their corresponding phenacyl
esters, which have a strong UV absorbance, facilitating their detection by HPLC.

Figure 2: Workflow for Carboxylic Acid Derivatization

Sample Preparation Derivatization Reaction Analysis

\ ( \ (Inject into HPLC UV Detection of
) K ) k for analysis Phenacy! Esters

Click to download full resolution via product page

Caption: Workflow for Carboxylic Acid Derivatization.

Materials:
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Carboxylic acid sample

Potassium carbonate (or another suitable base)

Phenacyl bromide

Acetone (or other suitable organic solvent)

HPLC system with a UV detector
Procedure:
» Dissolve the carboxylic acid sample in a suitable solvent.

e Add a base, such as potassium carbonate, to deprotonate the carboxylic acid, forming the
carboxylate salt.

e Add a solution of phenacyl bromide in an organic solvent (e.g., acetone).

» Heat the reaction mixture to facilitate the nucleophilic substitution reaction, forming the
phenacyl ester.

 After the reaction is complete, the mixture can be directly injected into an HPLC system for
analysis. The phenacyl esters are typically separated on a reverse-phase column and
detected by their UV absorbance.

Conclusion

Phenacyl bromide is a fundamental reagent in organic chemistry with well-defined chemical
and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it
an invaluable tool for both synthesis and analysis. The experimental protocols detailed in this
guide provide a foundation for its synthesis, purification, and application in derivatization for
chromatographic analysis. A thorough understanding of its properties and handling is essential
for its safe and effective use in a research and development setting.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1166212?utm_src=pdf-body
https://www.benchchem.com/product/b1166212?utm_src=pdf-body
https://www.benchchem.com/product/b1166212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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